4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen-6-one core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps:
Formation of the Benzo[c]chromen-6-one Core: This can be achieved through a series of cyclization reactions starting from appropriate phenolic precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[c]chromen-6-one intermediate.
Final Functionalization: The ethyl group and other substituents are added through alkylation or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form alcohols.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one would depend on its specific biological target. Generally, compounds with a benzo[c]chromen-6-one core can interact with various enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethylpiperidin-4-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
Uniqueness
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one is unique due to its combination of a benzo[c]chromen-6-one core and a piperidine moiety. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H25NO3/c1-3-15-8-6-7-11-23(15)13-18-19(24)12-14(2)20-16-9-4-5-10-17(16)22(25)26-21(18)20/h4-5,9-10,12,15,24H,3,6-8,11,13H2,1-2H3 |
InChI Key |
UKJAVIXLTRJIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=C(C3=C2OC(=O)C4=CC=CC=C43)C)O |
Origin of Product |
United States |
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